molecular formula C10H11BrO2S B14132228 Ethyl [(2-Bromophenyl)thio]acetate

Ethyl [(2-Bromophenyl)thio]acetate

Cat. No.: B14132228
M. Wt: 275.16 g/mol
InChI Key: WSJYHZHJLKQVIY-UHFFFAOYSA-N
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Description

Ethyl [(2-Bromophenyl)thio]acetate (CAS 2780092; IUPAC name: ethyl 2-(2-bromophenyl)acetate) is a thioester derivative characterized by a bromine substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₁₁BrO₂S, with a molecular weight of 275.16 g/mol . The compound is synthesized via nucleophilic substitution reactions, typically involving 2-bromobenzenethiol and ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) . Key spectral data (IR, NMR) confirm the presence of ester carbonyl (C=O, ~1740 cm⁻¹) and thioether (C-S) functional groups .

The ortho-bromo substitution introduces steric hindrance and electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound serves as a precursor in medicinal chemistry for synthesizing antimicrobial and antifungal agents, particularly when incorporated into heterocyclic frameworks like triazoles .

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

ethyl 2-(2-bromophenyl)sulfanylacetate

InChI

InChI=1S/C10H11BrO2S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3

InChI Key

WSJYHZHJLKQVIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(2-Bromophenyl)thio]acetate typically involves the reaction of 2-bromothiophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the thioester bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl [(2-Bromophenyl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted phenyl thioesters.

Scientific Research Applications

Ethyl [(2-Bromophenyl)thio]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(2-Bromophenyl)thio]acetate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release the active thiol, which can then interact with biological molecules. The bromophenyl group can participate in various biochemical pathways, leading to the modulation of cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl [(2-Bromophenyl)thio]acetate with structurally related thioesters:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Substituent Position Key Applications/Activities
This compound C₁₀H₁₁BrO₂S 275.16 ~3.77 Ortho Antimicrobial precursor
Ethyl [(4-Bromophenyl)thio]acetate C₁₀H₁₁BrO₂S 275.16 ~3.72 Para Unspecified (similar synthesis)
Ethyl 2-((4-Chlorobenzoyl)thio)acetate C₁₁H₁₁ClO₃S 258.72 ~2.50 Para (Cl) Enzyme inhibition studies
Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate C₁₂H₁₁BrO₂S 299.19 ~3.77 Benzothiophene Anticancer research
Morpholinium 2-((5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate C₂₀H₂₁BrN₄O₃S 477.37 N/A Triazole derivative High antifungal activity

<sup>a</sup> LogP values estimated via Molinspiration or analogous software .

Key Observations :

  • Halogen Effects : Bromine (higher molar mass, lipophilicity) increases LogP compared to chlorine, enhancing membrane permeability but reducing aqueous solubility .
  • Heterocyclic Derivatives : Incorporation into triazole or benzothiophene scaffolds (e.g., Morpholinium 2-((5-(2-bromophenyl)...acetate ) improves antimicrobial potency due to enhanced hydrogen bonding and π-π stacking .

Antimicrobial and Antifungal Performance :

  • This compound Derivatives: Salts like dimethylammonium 2-((5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate exhibit MIC values of 8–16 µg/mL against Candida albicans and Pseudomonas aeruginosa, outperforming neutral esters .
  • Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate : Shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to enhanced planar structure and membrane disruption .

Structure-Activity Relationships :

  • Cationic Salts : Quaternary ammonium groups (e.g., morpholinium) enhance solubility and target binding via electrostatic interactions .
  • Heterocyclic Fusion : Benzothiophene derivatives exhibit broader-spectrum activity compared to simple phenyl analogs .

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